Propyl 2-cyano-3-(4-methoxyphenyl)acrylate
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Overview
Description
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate:
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Propyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives[][1].
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms[][1].
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide[][1].
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used[][1].
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions[][1].
Scientific Research Applications
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties[][1].
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications[][1].
Industry: It is utilized in the production of specialty chemicals and materials[][1].
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Butyl 2-cyano-3-(4-methoxyphenyl)acrylate
Properties
CAS No. |
93966-57-5 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
propyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-8-18-14(16)12(10-15)9-11-4-6-13(17-2)7-5-11/h4-7,9H,3,8H2,1-2H3/b12-9+ |
InChI Key |
MAZUUFMIUTXWHD-FMIVXFBMSA-N |
SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Isomeric SMILES |
CCCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N |
Canonical SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Key on ui other cas no. |
93966-57-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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